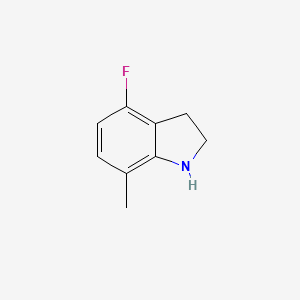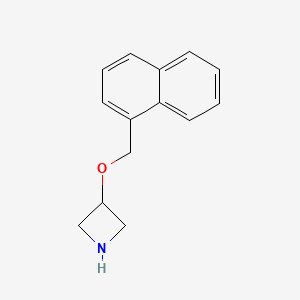
3-(Naphthalen-1-ylmethoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Naphthalen-1-ylmethoxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a naphthalene ring attached to an azetidine ring via a methoxy group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-ylmethoxy)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves scalable and efficient synthetic routes. These methods may include the use of microwave irradiation for cyclocondensation reactions, as well as the application of metalated azetidines for practical C(sp3)–H functionalization .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Naphthalen-1-ylmethoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the azetidine ring or the naphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
3-(Naphthalen-1-ylmethoxy)azetidine has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-(Naphthalen-1-ylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. For instance, in the context of neuroprotection, the compound has been shown to modulate inflammation, scavenge free radicals, and improve energy metabolism in the brain . It achieves these effects by upregulating antioxidant enzymes, enhancing mitochondrial function, and inhibiting apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative known for its biological activity.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine: Another azetidine derivative with neuroprotective properties.
N-sulfonylazetidines: Compounds used in various organic transformations and as intermediates in drug synthesis.
Uniqueness
3-(Naphthalen-1-ylmethoxy)azetidine is unique due to its specific structural features, such as the naphthalene ring and methoxy linkage, which impart distinct reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple scientific fields further highlight its uniqueness .
Eigenschaften
Molekularformel |
C14H15NO |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
3-(naphthalen-1-ylmethoxy)azetidine |
InChI |
InChI=1S/C14H15NO/c1-2-7-14-11(4-1)5-3-6-12(14)10-16-13-8-15-9-13/h1-7,13,15H,8-10H2 |
InChI-Schlüssel |
UAXOQORTZLHHQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


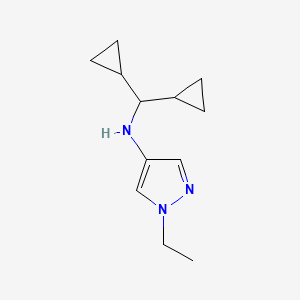


![N-[2-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13307856.png)
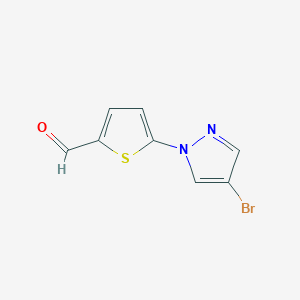
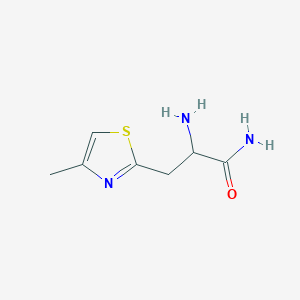
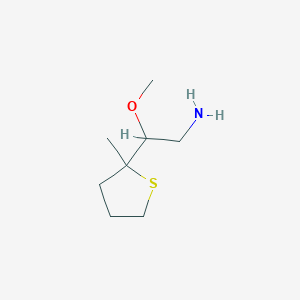
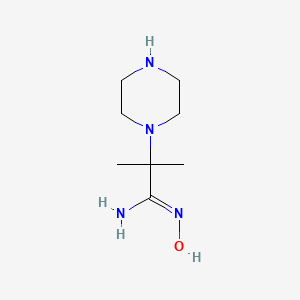
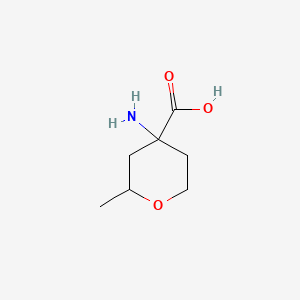
![2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol](/img/structure/B13307888.png)
![2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13307905.png)
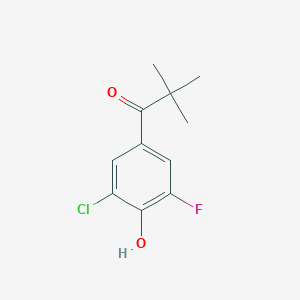
![N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide](/img/structure/B13307911.png)
